3-Nitro-5-(trifluoromethyl)mandelic acid
Description
Properties
CAS No. |
284048-00-6 |
|---|---|
Molecular Formula |
C9H6F3NO5 |
Molecular Weight |
265.14 g/mol |
IUPAC Name |
2-hydroxy-2-[3-nitro-5-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6F3NO5/c10-9(11,12)5-1-4(7(14)8(15)16)2-6(3-5)13(17)18/h1-3,7,14H,(H,15,16) |
InChI Key |
YTBCJWZJCBIDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(trifluoromethyl)mandelic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 5-(trifluoromethyl)mandelic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(trifluoromethyl)mandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted mandelic acid derivatives.
Scientific Research Applications
3-Nitro-5-(trifluoromethyl)mandelic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trifluoromethyl)mandelic acid involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The mandelic acid moiety can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
3-Nitro-4-(trifluoromethyl)benzoic Acid (CAS 116965-16-3)
- Molecular Formula: C₈H₄F₃NO₄ (same as 3-nitro-5-CF₃ isomer).
- Key Differences : The trifluoromethyl group at the 4-position (meta to nitro) slightly reduces steric hindrance compared to the 5-position (para). This positional isomer exhibits a lower melting point (115–120°C) and marginally higher solubility in dichloromethane due to altered crystal packing .
3-Fluoro-5-nitrobenzoic Acid (CAS 14027-75-9)
- Molecular Formula: C₇H₃FNO₄.
- Key Differences : Replacing -CF₃ with -F reduces molecular weight (183.10 g/mol ) and electron-withdrawing effects. The pKa increases to ~2.5 , and the melting point drops to 105–110°C .
3-Nitro-5-(pentafluoroethyl)benzoic Acid
Functional Group Modifications
Methyl 3-Nitro-5-(trifluoromethyl)benzoate
- Molecular Formula: C₉H₆F₃NO₄.
- Key Differences : Esterification of the carboxylic acid group decreases polarity, resulting in an oily consistency (vs. crystalline solid) and a boiling point of ~250°C . This derivative is used in Suzuki-Miyaura couplings .
3-Nitro-5-(trifluoromethyl)aniline (CAS 401-94-5)
- Molecular Formula : C₇H₅F₃N₂O₂.
- Key Differences: Replacing -COOH with -NH₂ shifts reactivity toward electrophilic aromatic substitution. The amino group’s electron-donating nature reduces acidity (pKa ≈ 4.5) .
Comparative Data Table
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